Lipophilicity: 3-Difluoromethyl vs. 3-Trifluoromethyl Pyrazole Amines
The 3-difluoromethyl analog exhibits a calculated LogP of 0.858 , which is approximately 0.36 log units higher than the 3-trifluoromethyl comparator (XLogP3-AA = 0.5) [1]. In the broader context of fluorinated pyrazole scaffolds, the CF₂H group offers intermediate lipophilicity between methyl and trifluoromethyl, enabling moderate and tunable regulation of metabolic stability and bioavailability without the drastic property shifts characteristic of CF₃ substitution [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.858 |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: XLogP3-AA = 0.5 |
| Quantified Difference | ΔLogP ≈ +0.36 (target more lipophilic) |
| Conditions | Computed physicochemical properties; target LogP from ChemSrc, comparator XLogP3-AA from PubChem |
Why This Matters
A 0.36 LogP differential can meaningfully impact membrane permeability and oral absorption, directly influencing compound selection in early-stage drug discovery.
- [1] PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. CID 19620734. https://pubchem.ncbi.nlm.nih.gov/compound/19620734 View Source
- [2] Zhang W, et al. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J Agric Food Chem. 2024;72(39):21344-21363. doi:10.1021/acs.jafc.4c04239 View Source
